(R)-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.2735 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methylene group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylene-3-piperidinol with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes steps such as purification, crystallization, and quality control to ensure the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylene groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is unique due to its specific structural features, including the presence of a tert-butyl group, a hydroxy group, and a methylene group attached to a piperidine ring
Properties
IUPAC Name |
tert-butyl (3R)-3-hydroxy-4-methylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNHROGUGVTAI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=C)[C@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205542-24-0 |
Source
|
Record name | tert-butyl (3R)-3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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